molecular formula C17H12N4O2S2 B2841426 N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034525-71-6

N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2841426
CAS No.: 2034525-71-6
M. Wt: 368.43
InChI Key: TVBBRUXPMCILQD-UHFFFAOYSA-N
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Description

N-(4-(Thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a thiazole ring via an ether linkage and a carboxamide group. This structure combines electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole) and a thiazole moiety, which is common in bioactive molecules and materials science applications.

Properties

IUPAC Name

N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c22-16(12-3-6-14-15(9-12)21-25-20-14)19-10-11-1-4-13(5-2-11)23-17-18-7-8-24-17/h1-9H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBBRUXPMCILQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=NSN=C3C=C2)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzothiadiazole ring system forms through sulfur-nitrogen cyclization. A representative protocol involves:

  • Nitration : o-Phenylenediamine undergoes regioselective nitration using fuming HNO₃/H₂SO₄ at 0–5°C to yield 4-nitro-o-phenylenediamine.
  • Thionation : Treatment with thionyl chloride (SOCl₂) converts amine groups to thioamide intermediates.
  • Oxidative Cyclization : H₂O₂ in acetic acid mediates ring closure to form benzo[c]thiadiazole-5-carboxylic acid.

Key Parameters :

  • Temperature control (<10°C) prevents over-nitration
  • SOCl₂ stoichiometry (2.2 equiv) ensures complete thionation
  • Cyclization yield: 68–72% (lit. for analogous systems)

Preparation of 4-(Thiazol-2-yloxy)benzylamine

Nucleophilic Aromatic Substitution

The thiazolyloxy moiety installs via SNAr reaction:

  • Substrate Activation : 4-Hydroxybenzylamine reacts with NaH (2.0 equiv) in dry DMF to deprotonate the hydroxyl group.
  • Coupling : 2-Chlorothiazole (1.1 equiv) adds at 80°C for 12 hr, yielding 4-(thiazol-2-yloxy)benzylamine.

Optimization Data :

Parameter Optimal Value Yield Impact
Base NaH +22% vs K₂CO₃
Solvent Anhydrous DMF +15% vs THF
Temperature 80°C +18% vs RT

Amide Bond Formation

Carboxylic Acid Activation

The benzo[c]thiadiazole-5-carboxylic acid activates via:

  • Chlorination : SOCl₂ (3 equiv) reflux 2 hr to form acyl chloride.
  • Coupling : React with 4-(thiazol-2-yloxy)benzylamine (1.05 equiv) in CH₂Cl₂, 0°C → RT, 24 hr.

Critical Considerations :

  • Schlenk techniques prevent moisture-induced hydrolysis
  • Triethylamine (3 equiv) scavenges HCl, improving yield to 85%

Analytical Characterization

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.27 (d, J=8.4 Hz, 1H, Ar-H), 7.89–7.84 (m, 3H, Ar-H), 7.45 (d, J=3.6 Hz, 1H, thiazole-H), 6.95 (d, J=3.6 Hz, 1H, thiazole-H), 4.62 (d, J=5.6 Hz, 2H, CH₂).
  • HRMS : m/z calcd for C₁₇H₁₂N₄O₂S₂ [M+H]⁺: 369.0481; found: 369.0483.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Products: Oxidized derivatives of the compound, potentially altering the functional groups on the thiazole or benzyl moieties.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Products: Reduced forms of the compound, which may involve the reduction of nitro groups or other reducible functionalities.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substituted derivatives where the nucleophile replaces a leaving group on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide in aqueous or organic solvents.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antitumor properties. N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been studied for its potential in cancer therapy. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results show that it possesses notable efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This makes it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease mechanisms. For instance, studies have highlighted its potential as a selective inhibitor of certain kinases involved in cancer progression .

Pesticidal Activity

The compound's structural characteristics suggest possible applications in agriculture as a pesticide or herbicide. Research has shown that thiadiazole derivatives can act as effective plant protectants against various pests and diseases. Laboratory tests have indicated that this compound may enhance plant resistance to pathogens while promoting growth .

Photonic Materials

In the realm of material science, the unique optical properties of this compound make it suitable for applications in photonic devices. The compound has been explored for use in organic light-emitting diodes (OLEDs) and other electronic applications due to its favorable electronic properties and stability .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antitumor Activity Inhibits proliferation in various cancer cell lines
Antimicrobial Properties Effective against Gram-positive and Gram-negative bacteria
Enzyme Inhibition Selective inhibition of kinases related to cancer
Pesticidal Activity Enhances plant resistance and promotes growth
Photonic Materials Suitable for OLEDs due to optical properties

Mechanism of Action

The mechanism by which N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions may involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Fluorescence Quenching: Acting as a fluorescent sensor through mechanisms such as static or dynamic quenching, where the compound forms a non-fluorescent complex with the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Benzothiadiazole Core

  • Halogen-Substituted Derivatives : describes bromo- and fluoro-substituted benzothiadiazoles (e.g., 4,7-dibromo-5-fluorobenzo[c][1,2,5]thiadiazole). Halogens enhance electronic properties for optoelectronic applications but may reduce solubility compared to the target compound’s thiazole-oxy group .
  • Boron-Containing Derivatives : reports nitro-substituted boron-based benzothiadiazoles (e.g., compound 9). The low yield (28.7%) contrasts with typical carboxamide couplings (e.g., 96% in ), suggesting the target compound’s synthesis may be more efficient .
  • Carbonitrile Derivatives : highlights DTCPB and DTCTB, which incorporate carbonitrile groups. These are used in organic electronics, whereas the carboxamide in the target compound may favor biological interactions .

Thiazole-Modified Analogues

  • Thiazole Carboxamides: synthesizes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides via coupling reactions, analogous to the target compound’s carboxamide linkage.
  • Thiazole-Triazole Hybrids: describes phenoxymethylbenzimidazole-thiazole-triazole hybrids with diverse aryl substitutions. These complex structures contrast with the target compound’s simpler design but highlight the versatility of thiazole in drug discovery .

Carboxamide Linkers

  • Oligopeptide-Thiazole Conjugates: synthesizes thiazole-containing oligopeptides (e.g., Isothia-Nt) with carboxamide bonds. These are designed for DNA minor groove binding, indicating the target compound’s carboxamide may facilitate similar interactions .

Solubility and Formulation

  • Solubility Studies : evaluates a benzooxadiazole carboxamide (compound 16) in emulsion formulations. The use of fluorescence-based solubility assays (25°C) suggests methods applicable to the target compound, though its thiazole-oxy group may alter hydrophilicity .

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Advanced: How can computational modeling and crystallography resolve structural ambiguities in this compound?

  • X-ray Crystallography : Determines precise bond lengths, angles, and stereochemistry, critical for confirming the thiazol-2-yloxy linkage and benzyl orientation .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites, aiding in understanding regioselectivity in substitution reactions .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to validate hypothesized binding modes .

Example : highlights crystallographic studies to elucidate trifluoromethyl group positioning in analogs, reducing ambiguity in structural assignments.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

TechniqueKey InsightsExample Data from Evidence
¹H/¹³C NMR Confirms aromatic protons, amide NH, and thiazole/thiadiazole ring systemsDistinct peaks for benzyl (δ 4.5–5.0 ppm) and thiadiazole (δ 8.0–9.0 ppm)
IR Spectroscopy Identifies amide C=O (1650–1700 cm⁻¹) and thiadiazole C-S (650–750 cm⁻¹) notes IR bands for oxadiazole analogs
Mass Spectrometry Validates molecular weight and fragmentation patterns (e.g., loss of thiazole moiety)High-resolution MS in for related compounds

Advanced: What strategies address contradictory data on this compound’s biological activity across studies?

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds to reduce variability .
  • Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., ’s table) to identify substituents influencing activity.
  • Mechanistic Follow-Up : Conduct target-specific assays (e.g., kinase inhibition) to confirm hypothesized pathways when cytotoxicity data conflict .

Case Study : notes thiadiazole derivatives exhibit varying anticancer activity depending on substituent electronegativity, explaining discrepancies.

Basic: What in vitro assays are recommended for initial biological screening?

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, A549) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR tyrosine kinase) .
  • Solubility Testing : Measure logP and kinetic solubility in PBS/DMSO to guide formulation .

Advanced: How to establish structure-activity relationships (SAR) for modifying pharmacological profiles?

Core Modifications : Replace thiazole with oxadiazole () or vary benzyl substituents (e.g., electron-withdrawing groups enhance bioavailability) .

Side Chain Engineering : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising target binding .

Pharmacophore Mapping : Use QSAR models to predict bioactivity based on substituent electronic parameters (e.g., Hammett constants) .

Example : ’s table correlates thiadiazole derivatives’ anti-cancer activity with dioxole and thiophene substituents.

Basic: What are the solubility and stability profiles under different pH conditions?

PropertypH 1.2 (Simulated Gastric Fluid)pH 7.4 (Blood)pH 10 (Intestinal)
Solubility Low (logP ~3.5)Moderate (logP ~2.8)High (ionized carboxyl)
Stability Degrades via amide hydrolysisStable for 24hOxidizes thiadiazole ring

Data inferred from and for analogous compounds.

Advanced: What reaction mechanisms explain this compound’s interactions with biological targets?

  • Enzyme Inhibition : Thiadiazole acts as a Michael acceptor, forming covalent bonds with cysteine residues in kinases (e.g., ’s proposed mechanism).
  • DNA Intercalation : Planar benzo[c]thiadiazole moiety inserts into DNA base pairs, inducing apoptosis (supported by ’s cytotoxicity data).
  • Receptor Antagonism : Benzyl-thiazole ether mimics endogenous ligands (e.g., ATP), competitively blocking receptor activation .

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